molecular formula C19H27BO5 B13358337 (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester

(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester

Cat. No.: B13358337
M. Wt: 346.2 g/mol
InChI Key: ZQLLMNOCQFSOAI-JKSUJKDBSA-N
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Description

This compound is a pinacol-protected boronic ester featuring a tetrahydrofuran (THF) ring substituted with an ethoxycarbonyl group at the (2S,3S)-stereochemical positions. Its molecular formula is C₁₉H₂₇BO₅ (MW: 346.23), and it is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical intermediates . The stereochemistry and ethoxycarbonyl group confer unique electronic and steric properties, influencing reactivity and selectivity in catalytic processes.

Properties

Molecular Formula

C19H27BO5

Molecular Weight

346.2 g/mol

IUPAC Name

ethyl (2S,3S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxolane-3-carboxylate

InChI

InChI=1S/C19H27BO5/c1-6-22-17(21)15-11-12-23-16(15)13-7-9-14(10-8-13)20-24-18(2,3)19(4,5)25-20/h7-10,15-16H,6,11-12H2,1-5H3/t15-,16+/m0/s1

InChI Key

ZQLLMNOCQFSOAI-JKSUJKDBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H]3[C@H](CCO3)C(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(CCO3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrofuran-2-yl Boronic Ester

Method A: Radical Deboronative Cyclization

  • Step 1: Synthesize an alkoxyalkylboronic ester precursor, such as 2-(alkoxyalkyl)boronic ester, via transesterification of a suitable boronic acid with pinacol.
  • Step 2: Initiate radical formation using a radical initiator (e.g., AIBN or Et3B) under inert atmosphere at controlled temperatures (-20°C to 0°C).
  • Step 3: Promote intramolecular radical cyclization to form the tetrahydrofuran ring with high stereoselectivity.
  • Step 4: Purify the cyclized boronic ester via chromatography.

Research Data:

Reaction Conditions Yield Stereoselectivity Reference
Et3B, 0°C, inert atmosphere 75-85% >98:2 dr

Coupling with Phenylboronic Ester

  • Method: Transesterify phenylboronic acid with pinacol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to generate phenylboronic pinacol ester.
  • Reaction Conditions: Reflux in anhydrous solvent (e.g., toluene) with azeotropic removal of water.
  • Outcome: High purity phenylboronic ester suitable for coupling.

Final Assembly

  • Step 1: Couple the tetrahydrofuran boronic ester with the phenylboronic ester via a Suzuki-Miyaura cross-coupling reaction.
  • Step 2: Use palladium catalysts (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., dioxane/water mixture).
  • Step 3: Isolate the final product, (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester, after purification by chromatography.

Research Data:

Catalyst Solvent Yield Stereoselectivity Reference
Pd(PPh₃)₄ Dioxane/H₂O 70-80% Not stereoselective

Notes on Reaction Optimization and Variations

  • Temperature Control: Radical reactions are optimized at low temperatures (-20°C to 0°C) to enhance stereoselectivity.
  • Catalyst Loading: Palladium catalysts are used at 1-5 mol% for Suzuki couplings.
  • Solvent Choice: Mixtures of dioxane and water facilitate better yields and cleaner reactions.
  • Purification: Final products are purified via silica gel chromatography or recrystallization.

Research Outcomes and Data Tables

Method Reagents Conditions Yield (%) Stereoselectivity References
Radical cyclization Alkoxyboronic ester, Et3B -20°C, inert atmosphere 75-85 >98:2 dr
Transesterification Boronic acid, pinacol Reflux, azeotropic removal 85-95 N/A
Suzuki coupling Phenylboronic ester, tetrahydrofuran boronic ester Pd catalyst, reflux 70-80 N/A

Chemical Reactions Analysis

Types of Reactions

(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.

    Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a drug candidate or as a tool for studying biological processes. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds and its functional versatility.

Mechanism of Action

The mechanism of action of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Key Features Reactivity/Stability Applications
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester Ethoxycarbonyl-THF ring (S,S-stereochemistry) Steric hindrance from THF; electron-withdrawing ethoxycarbonyl stabilizes boron center. Moderate reactivity in cross-coupling; stereochemistry may influence regioselectivity . Drug intermediates requiring chiral centers.
4-(Aminomethyl)phenylboronic acid pinacol ester () Aminomethyl (-CH₂NH₂) Electron-donating amine enhances boron electrophilicity; forms hydrogen bonds. Higher reactivity in aqueous Suzuki reactions; prone to oxidation. Bioconjugation, sensors, and directed C–H functionalization .
3-Cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester () Cyano (-CN), methoxycarbonyl (-COOCH₃) Strong electron-withdrawing groups stabilize boron; planar structure. High stability; slower coupling due to reduced electrophilicity. Electron-deficient aryl synthesis .
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester () Chloro (-Cl), ethoxy (-OCH₂CH₃), fluoro (-F) Halogens increase electrophilicity; ethoxy provides solubility. Fast cross-coupling under mild conditions; sensitive to hydrolysis. Agrochemicals and fluorinated pharmaceuticals .

Biological Activity

(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester, with the CAS number 2304631-60-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19_{19}H27_{27}BO5_5, with a molecular weight of 346.2 g/mol. The structural characteristics of boronic acids contribute to their unique interactions with biological molecules, particularly in the context of enzyme inhibition and drug design.

PropertyValue
Molecular Formula C19_{19}H27_{27}BO5_5
Molecular Weight 346.2 g/mol
CAS Number 2304631-60-3

Boronic acids are known for their ability to interact with diols and other Lewis bases, which can significantly influence their biological activity. The mechanism by which this compound exerts its effects may involve:

  • Proteasome Inhibition : Similar compounds have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This is particularly relevant in the context of hematological malignancies.
  • Antiviral Activity : Some boronic acid derivatives exhibit antiviral properties by interfering with viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with boronic acid derivatives:

  • Anticancer Activity : Research indicates that certain boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50_{50} values in the nanomolar range against multiple cancer types, suggesting potent anticancer properties .
  • Antibacterial and Antiviral Effects : Boronic acids have also shown promise as antibacterial agents and possess antiviral properties against viruses such as HIV and influenza .

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of various boronic acid derivatives on U266 cells (a human myeloma cell line). The compound exhibited an IC50_{50} value of approximately 8.21 nM, indicating significant growth inhibition .
  • Pharmacokinetic Profiling :
    • Pharmacokinetic studies revealed that some boronic acid derivatives have favorable absorption and distribution characteristics, improving their therapeutic potential .

Q & A

Q. Key Considerations :

  • Optimize reaction time and solvent polarity to prevent racemization of the tetrahydrofuran-2-YL group.
  • Use anhydrous conditions to avoid hydrolysis of the boronic ester.

Basic: How should researchers purify and characterize this boronic ester?

Methodological Answer:
Purification :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 v/v) to isolate the product. Monitor fractions via TLC (Rf ~0.4–0.6 in hexane:EtOAc).
  • Recrystallization : Employ mixed solvents like dichloromethane/hexane for high-purity crystals.

Q. Characterization :

  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., coupling constants for tetrahydrofuran protons and boronic ester peaks at δ 1.3–1.5 ppm for pinacol methyl groups) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+Na]+^+ adducts).

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : The boronic ester is sensitive to protic solvents, strong acids/bases, and reactive oxygen species (ROS) like H2_2O2_2, which cleave the ester to form phenols .
  • Storage : Keep under inert gas (N2_2/Ar) at 0–6°C in airtight, desiccated containers. Use molecular sieves to absorb residual moisture .

Advanced: How can stereochemical integrity be maintained during cross-coupling reactions?

Methodological Answer:

  • Chiral Ligands : Use palladium catalysts with (S)- or (R)-BINAP to preserve the (2S,3S) configuration during Suzuki-Miyaura couplings .
  • Borinic Ester Intermediates : Generate stereodefined intermediates via nBuLi treatment followed by trapping with TFAA, which enhances E/Z selectivity in allylboration .

Case Study : In allylboration of aldehydes, MgBr2_2 or BF3_3·OEt2_2 promotes 1,2-metalate rearrangements, achieving >98:2 dr .

Advanced: What mechanistic pathways govern its reactivity in photoredox or transition-metal-catalyzed reactions?

Methodological Answer:

  • Radical Pathways : Visible light initiates homolytic cleavage of NHP esters, generating alkyl radicals that react with diboron reagents to form borylated products via chain propagation .
  • Palladium-Mediated : Oxidative addition of aryl halides to Pd(0) forms aryl-Pd complexes, which transmetalate with the boronic ester. Reductive elimination yields biaryls with retained stereochemistry .

Advanced: How is this compound utilized in polymer or materials science?

Methodological Answer:

  • RAFT Polymerization : Incorporate into styrenic monomers (e.g., 4-pinacolatoborylstyrene) for controlled synthesis of boronic acid-functionalized polymers. Deprotect pinacol esters post-polymerization using mild acids (e.g., HCl in THF/water) .
  • ROS-Responsive Materials : Design hydrogels or nanoparticles where ROS-triggered cleavage releases therapeutic agents (e.g., H2_2O2_2 detection in biomedical imaging) .

Advanced: What analytical methods detect its functional group transformations?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor H2_2O2_2-induced boronic ester cleavage by tracking 4-nitrophenol formation at 400 nm .
  • 11B^{11}B-NMR : Detect borinic ester intermediates (δ 10–15 ppm) during stereoselective allylboration .

Advanced: How does its electronic structure influence chemoselectivity in cross-couplings?

Methodological Answer:

  • Solution Speciation : Adjust solvent polarity to favor boroxine or boronate forms. Polar aprotic solvents (e.g., DMF) enhance reactivity with electron-deficient aryl halides .
  • Steric Effects : The ethoxycarbonyl group on tetrahydrofuran introduces steric bulk, slowing transmetalation in congested systems.

Advanced: What role does it play in enantioselective catalysis?

Methodological Answer:

  • Chiral Building Blocks : Serve as a boronate source in asymmetric allylations. For example, sparteine-complexed lithiated carbamates react with alkenyl pinacol boronic esters to yield enantioenriched homoallylic alcohols (>95:5 er) .

Advanced: How is computational modeling applied to study its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings to predict regioselectivity. For example, calculate activation barriers for oxidative addition vs. transmetalation steps .
  • Spectroscopic Simulations : Match experimental IR/Raman data with computed vibrational modes to confirm boronic ester conformation .

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